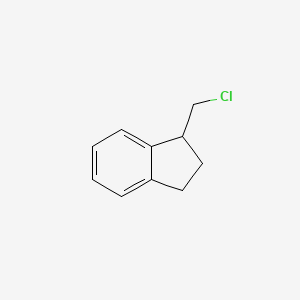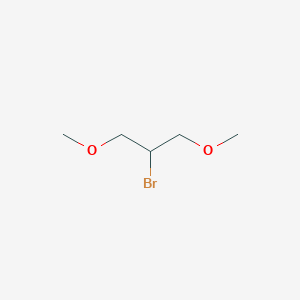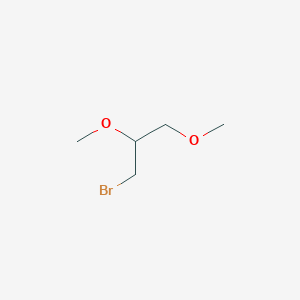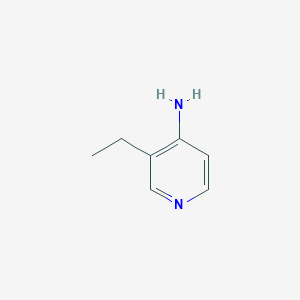![molecular formula C7H2ClF3N2O B3058655 Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)- CAS No. 90778-26-0](/img/structure/B3058655.png)
Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-” is a compound that contains a trifluoromethyl group (TFM, -CF3) and a pyridine structure . The presence of fluorine and pyridine structure results in its superior pest control properties when compared to traditional phenyl-containing insecticides . It is a key product of insecticide in developed countries .
Synthesis Analysis
The synthesis of this compound and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular formula of “Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-” is C7H2ClF3N2O with a molecular weight of 222.55 .Chemical Reactions Analysis
The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .Physical And Chemical Properties Analysis
The compound has a density of 1.417g/cm³, a melting point of 33-35℃, a boiling point of 147.459°C at 760 mmHg, a flashing point of 42.982°C, and a vapor pressure of 5.598mmHg at 25°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Eigenschaften
| 90778-26-0 | |
Molekularformel |
C7H2ClF3N2O |
Molekulargewicht |
222.55 g/mol |
IUPAC-Name |
2-chloro-6-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2ClF3N2O/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H |
InChI-Schlüssel |
SKQXDMGAJGMGRK-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1N=C(O2)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(O2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


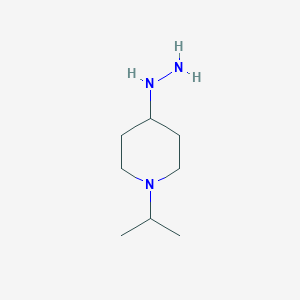
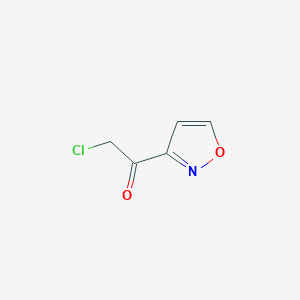
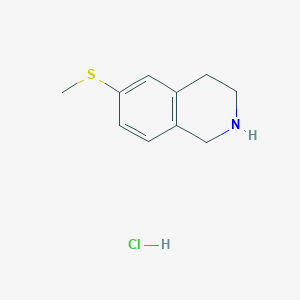
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

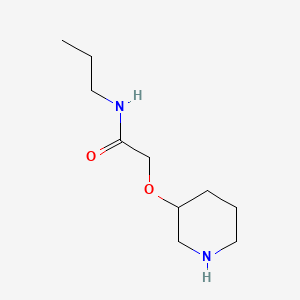
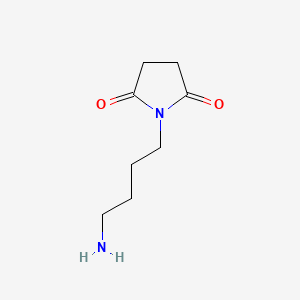
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)
